molecular formula C16H16ClN3O2 B3989882 1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol

1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol

Cat. No.: B3989882
M. Wt: 317.77 g/mol
InChI Key: YLBWFTZICRHMHI-UHFFFAOYSA-N
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Description

1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol is a synthetic organic compound that features a benzotriazole moiety linked to a chloromethylphenoxy group via a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol typically involves the following steps:

    Formation of Benzotriazole Intermediate: Benzotriazole is reacted with an appropriate alkylating agent to form an alkylated benzotriazole intermediate.

    Coupling with Chloromethylphenoxy Group: The intermediate is then coupled with 2-chloro-5-methylphenol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzotriazole ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced benzotriazole derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzotriazol-1-yl)-3-(2-chlorophenoxy)propan-2-ol
  • 1-(benzotriazol-1-yl)-3-(2-methylphenoxy)propan-2-ol

Uniqueness

1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol is unique due to the presence of both a benzotriazole moiety and a chloromethylphenoxy group, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-11-6-7-13(17)16(8-11)22-10-12(21)9-20-15-5-3-2-4-14(15)18-19-20/h2-8,12,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBWFTZICRHMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CN2C3=CC=CC=C3N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol
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1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol
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1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol
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1-(benzotriazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol

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